1-Butanetellurenyl bromide
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Overview
Description
1-Butanetellurenyl bromide: is an organotellurium compound with the molecular formula C4H9BrTe It is a derivative of butane where one hydrogen atom is replaced by a tellurenyl bromide group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butanetellurenyl bromide can be synthesized through the reaction of butyl lithium with tellurium tetrabromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-Butanetellurenyl bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tellurium dioxide.
Reduction: It can be reduced to elemental tellurium.
Substitution: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used under mild conditions.
Major Products Formed:
Oxidation: Tellurium dioxide.
Reduction: Elemental tellurium.
Substitution: Various organotellurium compounds depending on the nucleophile used.
Scientific Research Applications
1-Butanetellurenyl bromide has several applications in scientific research:
Biology: It is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-Butanetellurenyl bromide involves its interaction with various molecular targets. In biological systems, it can interact with thiol groups in proteins, leading to the modification of enzyme activity and cellular signaling pathways. The tellurium atom in the compound can form covalent bonds with sulfur atoms in cysteine residues, affecting protein function.
Comparison with Similar Compounds
1-Butylselenyl bromide: Similar in structure but contains selenium instead of tellurium.
1-Butylsulfanyl bromide: Contains sulfur instead of tellurium.
1-Butylphosphanyl bromide: Contains phosphorus instead of tellurium.
Uniqueness: 1-Butanetellurenyl bromide is unique due to the presence of tellurium, which imparts distinct chemical properties compared to its sulfur, selenium, and phosphorus analogs. Tellurium compounds often exhibit higher reactivity and different electronic properties, making them valuable in specific applications.
Properties
CAS No. |
172536-06-0 |
---|---|
Molecular Formula |
C4H9BrTe |
Molecular Weight |
264.6 g/mol |
IUPAC Name |
butyl tellurohypobromite |
InChI |
InChI=1S/C4H9BrTe/c1-2-3-4-6-5/h2-4H2,1H3 |
InChI Key |
JACHPMMTJPNDEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Te]Br |
Origin of Product |
United States |
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